

spectroscopic data for 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name: 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

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An In-depth Technical Guide on the Spectroscopic Data of **2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine**

Introduction

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine, also known as 5-Nitro-3-(trifluoromethyl)pyridin-2-ol, is a pyridine derivative with the chemical formula $C_6H_3F_3N_2O_3$ and a molecular weight of approximately 208.09 g/mol.[1][2][3][4] This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[5][6] Its unique electronic properties, stemming from the presence of electron-withdrawing nitro and trifluoromethyl groups, make it a subject of interest for various chemical transformations.[5][7] Recently, it has also been identified as a novel and effective matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI), demonstrating superior performance in the analysis of endogenous metabolites in biological tissues compared to standard matrices.[7][8][9] This guide provides a comprehensive overview of its spectroscopic properties, including available data and the experimental protocols for their acquisition.

Physicochemical Properties

A summary of the key physicochemical properties for **2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine** is presented below.

Property	Value	Reference
CAS Number	33252-64-1 / 99368-66-8	[1][2][3][4][10]
Molecular Formula	C ₆ H ₃ F ₃ N ₂ O ₃	[1][2][3][4]
Molecular Weight	208.09 g/mol	[1][2][3]
IUPAC Name	5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one	[11][12]
Melting Point	189-190 °C	[13]
Appearance	Yellow solid	[1]

Spectroscopic Data

This section details the available spectroscopic data for **2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine**.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for elucidating the structure of organic compounds. The reported ¹H NMR data for this compound is summarized below.

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.66	Singlet (s)	1H
8.29	Singlet (s)	1H

Solvent: CDCl₃[1]

¹³C NMR, IR, and Mass Spectrometry

Detailed experimental ¹³C NMR and Infrared (IR) spectroscopy data for **2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine** are not widely available in the public domain. However, key mass spectrometry information is known.

- Mass Spectrometry (MS): The compound has a monoisotopic mass of 208.00957645 Da.[12] It has been successfully used as a matrix in MALDI-MS, where it aids in the ionization of metabolites for detection in positive-ion mode.[8][9] This application highlights its high ionization efficiency and chemical stability under laser irradiation.[8][9]

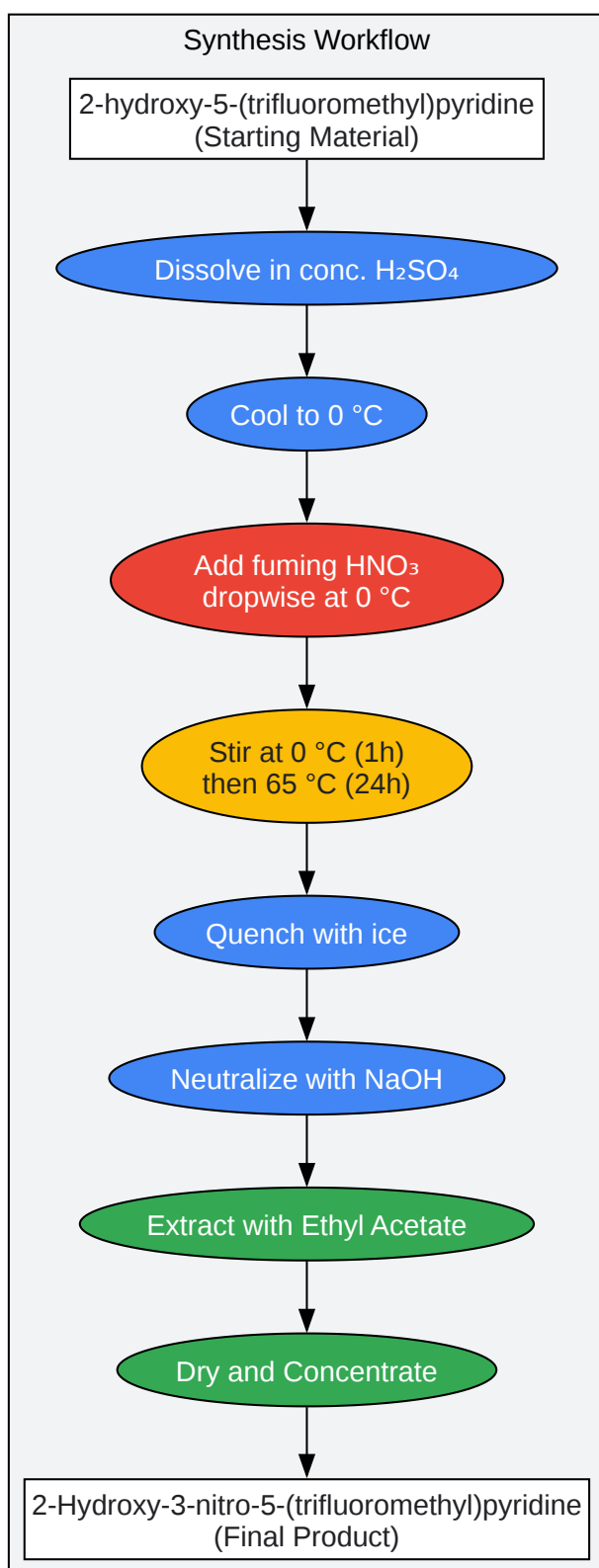
Experimental Protocols

Detailed experimental procedures for the synthesis and spectroscopic analysis of **2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine** are provided below.

Synthesis Protocol

The synthesis of **2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine** is typically achieved through the nitration of its precursor, 2-hydroxy-5-(trifluoromethyl)pyridine.[1]

- Dissolution: Dissolve 2-hydroxy-5-trifluoromethylpyridine (10.0 g, 61.3 mmol) in concentrated sulfuric acid (50 mL) in a reaction vessel.[1]
- Cooling: Cool the reaction mixture to 0 °C using an ice bath.[1]
- Nitration: Slowly add fuming nitric acid (14 mL, 92 mmol) dropwise to the cooled solution, maintaining the temperature at 0 °C.[1]
- Reaction: After the addition is complete, continue stirring the mixture at 0 °C for 1 hour. Subsequently, raise the temperature to 65 °C and stir for an additional 24 hours.[1]
- Quenching: After cooling the reaction to room temperature, slowly pour the mixture into ice (300 g) to quench the reaction.[1]
- Neutralization: Carefully neutralize the mixture by adding 50% aqueous sodium hydroxide solution (85 mL).[1]
- Extraction: Extract the aqueous phase multiple times with ethyl acetate (4 x 200 mL).[1]
- Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product as a yellow solid.[1]



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Caption: Workflow for the synthesis of **2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine**.

General Spectroscopic Analysis Protocols

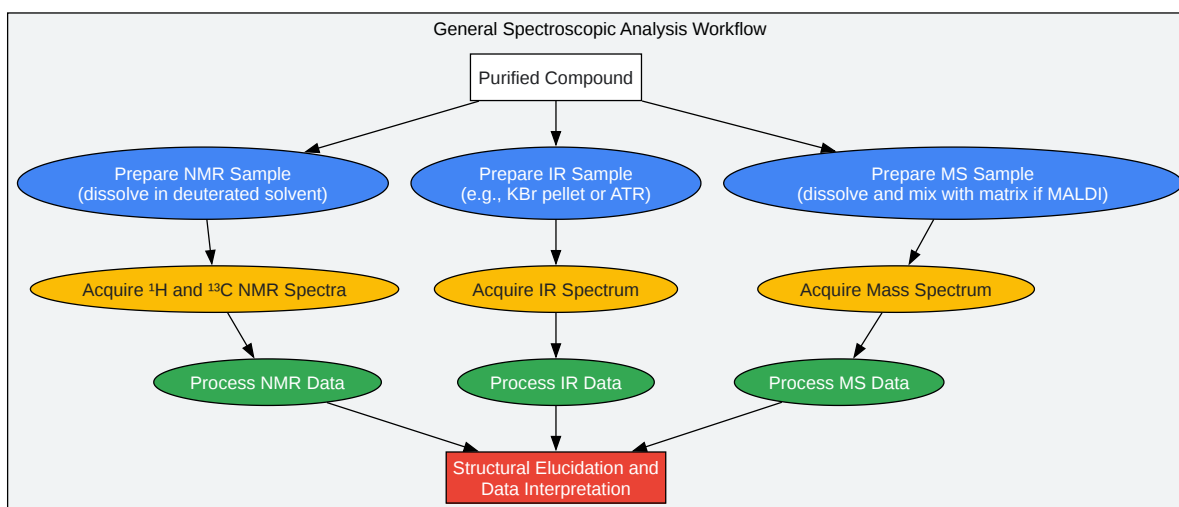
While specific instrument parameters for this compound are not detailed in the literature, the following outlines general procedures for obtaining the relevant spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Instrument Setup:** Place the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **Data Acquisition:** Acquire the ^1H NMR spectrum. For ^{13}C NMR, a longer acquisition time is typically required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- **Analysis:** Integrate the signals in the ^1H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants. Analyze the chemical shifts in the ^{13}C NMR spectrum to identify the carbon environments.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- **Background Scan:** Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- **Sample Scan:** Place the sample in the IR beam and record the spectrum.
- **Data Analysis:** The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm^{-1}), reveals the characteristic vibrational frequencies of the functional groups present in the molecule.



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Conclusion

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine is a compound of significant interest in synthetic and analytical chemistry. While a complete spectroscopic profile, including detailed ¹³C NMR and IR data, is not extensively documented in publicly available literature, the existing ¹H NMR and mass spectrometry information provides a solid foundation for its identification and characterization. The established synthesis protocol is robust, and standard spectroscopic methods can be applied for further analysis. The recent discovery of its utility as a MALDI matrix opens new avenues for its application in advanced analytical techniques, particularly in

the field of metabolomics. Further research to fully characterize its spectroscopic properties would be a valuable contribution to the scientific community.

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References

- 1. 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE | 33252-64-1 [chemicalbook.com]
- 2. clearsynth.com [clearsynth.com]
- 3. scbt.com [scbt.com]
- 4. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | 99368-66-8 | FH46205 [biosynth.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | 99368-66-8 | Benchchem [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 99368-66-8 Cas No. | 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | Apollo [store.apolloscientific.co.uk]
- 11. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | 99368-66-8 | Benchchem [benchchem.com]
- 12. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | C6H3F3N2O3 | CID 2775095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. matrixscientific.com [matrixscientific.com]
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